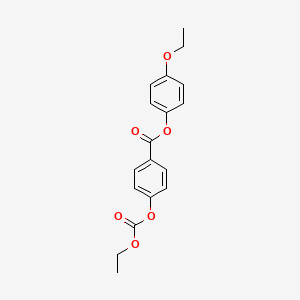![molecular formula C11H12N4OS B1437243 N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide CAS No. 1199215-56-9](/img/structure/B1437243.png)
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide
説明
“N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide” is a compound that has been studied for its potential biological activities . It is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic compound .
Synthesis Analysis
The compound can be synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process yields a series of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives .Molecular Structure Analysis
The molecular structure of “N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide” is characterized by the presence of a 1,3,4-thiadiazole ring, which is a bioisostere of pyrimidine . This allows the compound to disrupt processes related to DNA replication .Chemical Reactions Analysis
The compound has been evaluated for its urease inhibitor activities . The urease inhibitory activity of the compound was compared with standard inhibitors, and it was found to have high activity against the enzyme .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound include a melting point of 194–196°C . Its 1H NMR spectrum shows various signals corresponding to different functional groups .科学的研究の応用
Chemical Stability and Biological Activity
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide and its derivatives, such as quinazoline-4(3H)-ones, are known for their biological activities. These compounds exhibit notable antibacterial effects against various bacteria like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. Their chemical stability has led researchers to introduce various bioactive moieties to this nucleus to create new medicinal agents. This has opened pathways to potentially counter antibiotic resistance, marking a significant stride in medicinal chemistry (Tiwary et al., 2016).
Antitumor Properties
Compounds like imidazole derivatives, including 4(5)-aminoimidazol-5(4)-carboxamide and benzimidazole, have been studied for their antitumor activities. These structures are considered promising in the search for new antitumor drugs and have shown potential in various biological applications (Iradyan et al., 2009).
DNA Interaction and Cell Biology
Hoechst 33258, a compound related to N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide, is recognized for its strong binding to the minor groove of double-stranded B-DNA. Its derivatives are used extensively in cell biology, including chromosome and nuclear staining, and as radioprotectors and topoisomerase inhibitors. This has significant implications in understanding DNA sequence recognition and binding, and in rational drug design (Issar & Kakkar, 2013).
Role in Inflammation and Oxidative Stress
Thiadiazole derivatives have been investigated for their potential as antioxidant and anti-inflammatory agents. Certain benzofused thiazole analogs have been synthesized and evaluated, showing promising results in in vitro antioxidant and anti-inflammatory activities. This indicates that these compounds could serve as templates for developing new therapeutic agents targeting inflammation and oxidative stress (Raut et al., 2020).
Pharmacological Significance
The 1,3,4-thiadiazole derivatives have displayed extensive pharmacological activities due to the presence of a toxophoric N2C2S moiety. These activities include anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. The pharmacological significance of these compounds underscores their crucial role in the development of new drugs and therapeutic agents (Mishra et al., 2015).
将来の方向性
特性
IUPAC Name |
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c12-11-15-14-9(17-11)6-7-13-10(16)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,15)(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVXWMJQOBZJPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



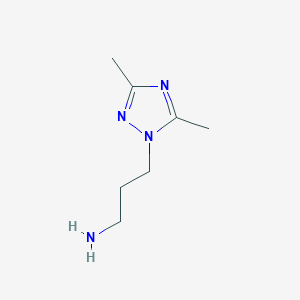
![6-[(Cyclopropylmethyl)amino]pyridine-3-carboxylic acid](/img/structure/B1437162.png)

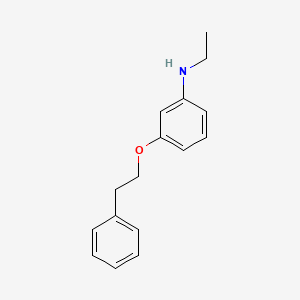
![N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline](/img/structure/B1437166.png)
![3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline](/img/structure/B1437167.png)
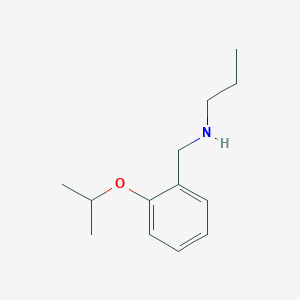
![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(phenethyloxy)aniline](/img/structure/B1437169.png)
![3-[(3-Methoxypropyl)amino]-N-methylpropanamide](/img/structure/B1437170.png)
![{[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid](/img/structure/B1437171.png)
![N-[3-(2-Chlorophenyl)propyl]-3-(2-methoxyethoxy)-aniline](/img/structure/B1437173.png)
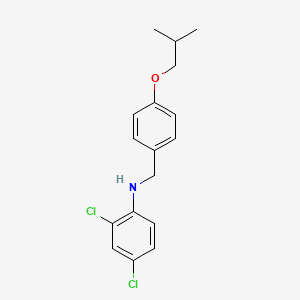
![3-{[(4-Tert-butylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B1437178.png)
